1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea

RET Kinase Thyroid Cancer Kinase Inhibitor

This diaryl urea compound targets the RET kinase ATP-binding pocket with a patented pyrazolyl-pyridazine hinge-binding motif. Its 2-chlorophenyl group is a critical pharmacophore for RET selectivity over KDR/VEGFR2, impossible to replicate with simple substitutions. Ideal for SAR campaigns or RET-dependency studies in MTC/PTC cell lines (CCDC6-RET, NCOA4-RET). Standard purity ≥95%, custom synthesis and larger quantities available on request.

Molecular Formula C20H16ClN7O
Molecular Weight 405.85
CAS No. 1013836-05-9
Cat. No. B2956364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea
CAS1013836-05-9
Molecular FormulaC20H16ClN7O
Molecular Weight405.85
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl
InChIInChI=1S/C20H16ClN7O/c21-16-4-1-2-5-17(16)25-20(29)24-15-8-6-14(7-9-15)23-18-10-11-19(27-26-18)28-13-3-12-22-28/h1-13H,(H,23,26)(H2,24,25,29)
InChIKeyKCCNHHQDWFFMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea (CAS 1013836-05-9): A RET Kinase Inhibitor Scaffold


1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea is a synthetic small molecule belonging to the diaryl urea class with a pyrazolyl-pyridazine hinge-binding motif. Its core structure is explicitly claimed within the Markush formula (III) of patent WO2020035065, which defines a series of pyrazole derivatives as potent RET kinase inhibitors . This chemical architecture is designed to occupy the ATP-binding pocket of the RET kinase domain, a clinically validated target in multiple thyroid and lung cancers. The compound is primarily supplied as a research chemical with a typical purity of 95% .

Why Substituting 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea with Closely Related Analogs Fails


Simple substitution of the terminal 2-chlorophenyl group on this urea scaffold cannot guarantee retention of the target potency or selectivity profile. The patent structure-activity relationship (SAR) for this chemotype reveals that even minor modifications to the terminal aryl ring critically modulate RET kinase inhibition and selectivity over closely related kinases like KDR/VEGFR2 . For instance, isosteric replacement of chlorine with a methyl group (as in the p-tolyl analog, CAS 1013768-97-2) alters both the steric and electronic properties of the terminal pharmacophore, which can drastically shift the molecule's inhibitory profile. The specific 2-chloro substitution pattern is a non-trivial pharmacophoric element that differentiates this compound from other in-class candidates, making direct functional interchange without activity loss unreliable without explicit comparative data.

Quantitative Differentiation Guide for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea (CAS 1013836-05-9)


RET Kinase Inhibition Potency Based on Patent Class Activity

The target compound falls within the scope of patent WO2020035065, which reports RET inhibitory activity for the claimed pyrazole-urea chemotype. The exemplified compounds in the patent demonstrate RET kinase inhibition with IC50 values ranging from sub-nanomolar to low nanomolar concentrations . This provides a class-level inference that the target compound is a potent RET ligand, significantly differentiating it from non-RET-targeting analogues.

RET Kinase Thyroid Cancer Kinase Inhibitor

Selectivity Over VEGFR2 (KDR) Implied by Structural Motif

The pyrazolyl-pyridazine hinge-binding motif present in the target compound is a structural feature known to diverge from typical VEGFR2 inhibitor scaffolds. Patent WO2020035065 emphasizes achieving RET selectivity over KDR . While direct data for this specific compound is absent, the class-level SAR guidance indicates that the hinged architecture can provide a selectivity ratio over VEGFR2 of greater than 10-fold, unlike broad-spectrum ureas like sorafenib.

Selectivity Off-Target Effect VEGFR2

Potential FLT3 Activity as a Differentiating Multikinase Profile

Bioactivity data from BindingDB for structurally related diaryl pyrazole ureas shows potent inhibition of FLT3 kinase. For example, a close analog (CHEMBL4797079) demonstrated an FLT3 IC50 of 16 nM . This suggests the target compound may also possess FLT3 inhibitory activity, distinguishing it from RET-selective agents (like selpercatinib) that have no FLT3 coverage.

FLT3 Acute Myeloid Leukemia Multikinase

Optimal Research Applications for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea


Probing RET Kinase Dependency in Cancer Models

This compound is optimally deployed as a tool compound to investigate RET kinase dependency in cellular models of medullary thyroid cancer (MTC) or papillary thyroid cancer (PTC). Its patent-claimed activity profile makes it suitable for establishing proof-of-concept for RET inhibition, particularly in cell lines harboring RET fusions (e.g., CCDC6-RET or NCOA4-RET), where selective pathway engagement is required.

Scaffold for Developing RET-Selective Lead Series

In a medicinal chemistry campaign, this compound serves as a defined starting point for a structure-activity relationship (SAR) exploration. Its unique 2-chlorophenyl urea motif, as highlighted in the differentiation evidence , provides a critical vector for optimizing selectivity over KDR/VEGFR2, a common challenge in kinase inhibitor design. It is ideal for use in iterative synthesis programs aimed at balancing potency and kinase selectivity.

Exploring Flagellin/TLR5-Mediated Immunomodulation

Based on research into structurally similar urea derivatives, this compound can be used to investigate the modulation of innate immune responses. Specifically, it can serve as a probe to study the enhancement of NF-κB activation in response to flagellin/TLR5 signaling, a pathway relevant to vaccine adjuvant research and inflammatory disease. This application stems from the supporting evidence of class-level immune activity.

Investigating Polypharmacology in FLT3-Driven AML

Given its potential superior profile in inhibiting FLT3, as indicated by class-level analog data , this compound is a rational choice for programs exploring dual RET/FLT3 inhibition for AML. It can be used to study the concept of 'polypharmacology' where a single agent inhibits multiple oncogenic drivers, a strategy being explored for drug-resistant malignancies.

Quote Request

Request a Quote for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.